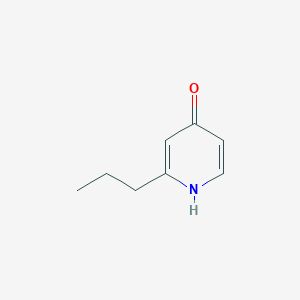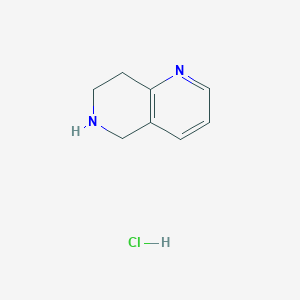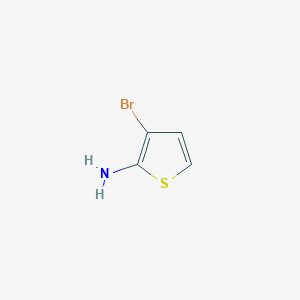
1,4,6,7-Tetrahydro-5H-indol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,7-Tetrahydro-5H-indol-5-one (THIO) is a heterocyclic compound that belongs to the class of indole derivatives. It is a five-membered ring structure with a nitrogen atom at the center, and is found in a variety of natural and synthetic sources. THIO is an important intermediate in the synthesis of a number of pharmaceuticals, and has been studied extensively for its potential therapeutic effects.
Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids, including compounds like 1,4,6,7-Tetrahydro-5H-indol-5-one, have been a significant focus of organic synthesis chemists due to their complex structures and diverse biological activities. Recent advances have introduced new methods for indole synthesis, emphasizing the construction of the indole nucleus. The classification of indole syntheses into nine strategic approaches has been proposed, each characterized by the type of bond formed in the final step of the synthesis. This classification provides a systematic framework for understanding and developing new approaches to indole synthesis (Taber & Tirunahari, 2011).
Tetrahydro-β-carboline Scaffolds in Drug Discovery
Indole-based alkaloids often feature a tetrahydro-β-carboline scaffold, a common structural motif in many marketed drugs. The Pictet-Spengler reaction, particularly in its stereoselective form, has been instrumental in synthesizing these scaffolds. Recent research has focused on developing novel synthetic methods for these scaffolds, both in solid and solution phase, highlighting their significance in drug discovery and the need for further advancement in this area (Rao, Maiti, & Chanda, 2017).
C2-Functionalization of Indoles via Umpolung
The unique biological activities of heterocyclic compounds, particularly those with a nitrogen atom in the ring, make indole derivatives like this compound highly valuable. The C2-umpolung of indoles is a noteworthy area, given the challenges in conventional indole reactivity. This review focuses on indirect approaches to C2-umpolung, offering insights into overcoming the limitations of traditional indole reactivity and paving the way for novel synthetic and pharmaceutical opportunities (Deka, Deb, & Baruah, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
1,4,6,7-Tetrahydro-5H-indol-5-one, also known as pyrrolocyclohexanones, are important structure motifs in medicinal chemistry as indole mimetics . They contain a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . They are known to be used in drugs for the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .
Mode of Action
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .
Biochemical Pathways
Given its role as a building block in the synthesis of physiologically active structures , it can be inferred that it may influence a variety of biochemical pathways depending on the specific derivative and its target.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a building block in the synthesis of a variety of physiologically active structures . The specific effects would depend on the particular derivative and its target.
Biochemical Analysis
Biochemical Properties
1,4,6,7-Tetrahydro-5H-indol-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as a reactant in the synthesis of potent and orally active 5-HT1A agonists, which are crucial in the modulation of serotonin receptors . Additionally, it interacts with guanylate cyclase inhibitors and GABA receptor agonists, indicating its involvement in neurotransmission and signal transduction pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin and GABA receptors . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, its interaction with serotonin receptors can alter neurotransmitter release and uptake, impacting mood and behavior . Furthermore, its role in inhibiting guanylate cyclase suggests potential effects on cyclic GMP levels within cells, which can influence various physiological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist depending on the target receptor or enzyme. For example, as a 5-HT1A agonist, it binds to serotonin receptors, mimicking the action of serotonin and activating downstream signaling pathways . In contrast, its role as a guanylate cyclase inhibitor involves binding to the enzyme and preventing the conversion of GTP to cyclic GMP, thereby modulating cellular responses . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as modulating neurotransmitter levels and improving mood . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential neurotoxicity . These threshold effects underscore the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The compound’s interaction with enzymes such as cytochrome P450 highlights its role in metabolic flux and the regulation of metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues . For instance, its binding to plasma proteins can influence its bioavailability and distribution throughout the body . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. For example, its presence in the cytoplasm or nucleus can influence gene expression and signal transduction pathways .
properties
IUPAC Name |
1,4,6,7-tetrahydroindol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHBSXKECYLHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618496 |
Source


|
| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35419-02-4 |
Source


|
| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
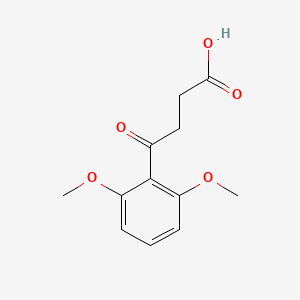
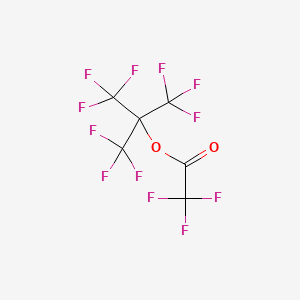
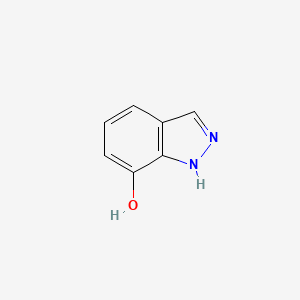

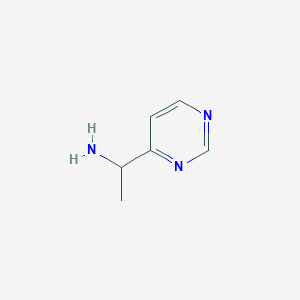

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)


